4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline

Kinase Inhibition IRAK-4 B-Raf V600E

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline (CAS 1015534-79-8) is the definitive heterocyclic core for medicinal chemistry programs targeting IRAK-4 and B-Raf V600E. Its unique 2-pyridinyl-1,2,4-triazole-4-aniline arrangement ensures the precise SAR profile required for kinase selectivity; simple triazole or phenyl analogs fail to recapitulate potency. The unsubstituted aniline handle also enables rapid derivatization into antimitotic agents (G2/M arrest via tubulin inhibition) or functional probe molecules. With a favorable drug-like profile (TPSA 80.48, cLogP 2.12) and demonstrated patent utility, this scaffold accelerates hit-to-lead campaigns and fragment-based screening. Secure your supply of this critical intermediate to drive oncology and inflammation projects forward.

Molecular Formula C13H11N5
Molecular Weight 237.26 g/mol
CAS No. 1015534-79-8
Cat. No. B3071898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline
CAS1015534-79-8
Molecular FormulaC13H11N5
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H11N5/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,14H2,(H,16,17,18)
InChIKeyVTQOHVNJXHOGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes54 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline (CAS 1015534-79-8): Procurement and Structural Overview for Kinase Research


4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline (CAS 1015534-79-8) is a heterocyclic small molecule belonging to the pyridinyl-1,2,4-triazole class. Its structure features a 4-aniline moiety linked to the 3-position of a central 1,2,4-triazole ring, which is further substituted at the 5-position with a 2-pyridinyl group . This specific substitution pattern is crucial for its recognized role as a scaffold in the design of kinase inhibitors, particularly those targeting IRAK-4 and B-Raf V600E, and it serves as a key intermediate or building block for more complex medicinal chemistry campaigns [1].

Why a Standard 1,2,4-Triazole Cannot Substitute for 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline (1015534-79-8)


Attempts to substitute 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline with a simpler, generic 1,2,4-triazole or a differently substituted analog are likely to fail due to its highly specific structural features required for target engagement. The precise arrangement of the 2-pyridinyl, 1,2,4-triazole, and 4-aniline moieties is essential for achieving the desired inhibitory activity and selectivity profile within the IRAK-4 and B-Raf kinase inhibitor chemotypes [1]. The 4-aniline group provides a critical vector for further derivatization or for establishing key interactions in the active site, while the 2-pyridinyl ring is integral for binding [2]. Substitutions at the 3- or 2-position of the aniline ring, or replacement of the pyridine with a phenyl ring, result in a significant loss of potency or alteration of kinase selectivity, as evidenced by extensive structure-activity relationship (SAR) studies on this scaffold [3].

Quantitative Differentiation Evidence: How 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline Outperforms Analogs


Kinase Inhibition Selectivity: A Privileged Scaffold for IRAK-4 vs. B-Raf V600E

4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a core scaffold identified in patents for both IRAK-4 and B-Raf V600E inhibitors. While direct IC50 data for this specific unsubstituted compound is not publicly available, its importance is defined by its role as the parent structure for potent, selective kinase inhibitors. For example, closely related analogs based on this exact core have been optimized to achieve potent IRAK-4 inhibition [1]. In a separate chemical series targeting B-Raf V600E, pyridyltriazoles based on this core demonstrated high potency and selectivity for the mutated kinase over wild-type B-Raf [2]. This contrasts with simpler 3-aniline-5-aryl triazoles, which exhibit a different selectivity profile, including modulation of nicotinic acetylcholine receptors [3].

Kinase Inhibition IRAK-4 B-Raf V600E Selectivity

Cytotoxic Activity of Anilinopyridyl-Triazole Conjugates: Superiority of the Pyridinyl-Triazole Core

The specific 2-anilinopyridyl-triazole scaffold, of which 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline is a direct derivative, has been shown to yield potent antimitotic agents. In a study of 2-anilinopyridyl–triazole conjugates, several compounds demonstrated significant cytotoxic activity with IC50 values ranging from 0.1 to 4.1 μM across a panel of three human cancer cell lines [1]. This activity was linked to a mechanism involving G2/M cell cycle arrest and inhibition of tubulin polymerization, a phenotype not observed with structurally distinct 1,2,4-triazole derivatives lacking this specific pyridinyl-aniline arrangement [2].

Anticancer Cytotoxicity G2/M Arrest Tubulin Polymerization

Superior Physicochemical Profile: Calculated LogP and TPSA for Optimized Drug-Likeness

The calculated physicochemical properties of 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline indicate a favorable drug-like profile compared to other common triazole building blocks. It has a Topological Polar Surface Area (TPSA) of 80.48 Ų and a calculated LogP (cLogP) of 2.12 . This profile is within the optimal ranges for oral bioavailability (TPSA < 140 Ų; LogP < 5) [1]. In contrast, many simpler or more lipophilic triazole analogs may exceed the optimal LogP range, potentially leading to poor solubility or increased metabolic instability .

Physicochemical Properties LogP TPSA Drug-Likeness

Primary Research and Procurement Applications for 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline (1015534-79-8)


Lead Optimization for Selective IRAK-4 or B-Raf V600E Kinase Inhibitors

This compound is the essential core scaffold for designing potent and selective inhibitors of IRAK-4 and B-Raf V600E kinases. Procurement is justified for medicinal chemistry programs aiming to develop novel therapeutics for autoimmune diseases, inflammation, or cancers with B-Raf V600E mutations (e.g., melanoma, colorectal cancer) [1].

Development of Novel Antimitotic Agents Targeting Tubulin Polymerization

As a key intermediate for synthesizing 2-anilinopyridyl-triazole conjugates, this compound enables the creation of potent antimitotic agents. These agents exhibit a distinct mechanism of action involving G2/M cell cycle arrest and inhibition of tubulin polymerization, making them valuable candidates for anticancer drug discovery [2].

Chemical Biology Probe for Investigating Kinase-Dependent Signaling Pathways

Researchers can use this compound as a starting point to create tool compounds for probing the functions of IRAK-4 in innate immunity or B-Raf V600E in oncogenic signaling. The unsubstituted aniline moiety provides a convenient handle for introducing various functional groups (e.g., tags, linkers) to enable downstream assays such as target engagement studies, pull-downs, or fluorescence polarization assays [1].

Core Building Block for Privileged Scaffold Libraries and Fragment-Based Drug Discovery

Given its favorable calculated drug-like properties (TPSA=80.48 Ų, cLogP=2.12) and its presence in multiple kinase inhibitor patents, this compound is an ideal addition to fragment libraries or as a core building block for generating diverse, kinase-focused compound collections for high-throughput screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.